Trans-vaccenic acid (VA) is a trans fatty acid predominantly found in ruminant-derived foods. It is a positional and geometric isomer of oleic acid and serves as a precursor to conjugated linoleic acid (CLA) in humans. VA has been the subject of research due to its presence in the human diet and its potential health implications. Unlike industrial trans fats, which have been associated with negative health effects, VA has been shown to have beneficial effects on lipid metabolism and insulin sensitivity in various animal models, suggesting a possible role in the management of metabolic disorders1268.
VA's mechanism of action appears to be multifaceted. Studies have shown that dietary supplementation with VA can induce hypolipidemic effects, characterized by a significant decrease in fasting triglyceride concentrations1. Additionally, VA has been found to influence body fat distribution, energy utilization, and lipid metabolism, potentially by modulating the expression of key genes involved in these processes2. VA also appears to interact with the endocannabinoid system, influencing concentrations of signaling molecules like anandamide, which may contribute to its anti-inflammatory effects3. Furthermore, VA has been shown to enhance insulin secretion and improve glucose homeostasis, possibly through the upregulation of G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α)68. The anticarcinogenic effects of VA may also be mediated through its conversion to cis-9, trans-11 CLA by the enzyme delta9-desaturase7.
VA's role in improving dyslipidemia and insulin sensitivity positions it as a potential nutritional intervention for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Studies have demonstrated that VA can alleviate ectopic lipid accumulation, which is a hallmark of nonalcoholic fatty liver disease (NAFLD) and metabolic syndrome2. Additionally, VA has been shown to improve insulin secretion and β-cell proliferation in animal models of type 2 diabetes, suggesting its utility in managing this condition6.
Given its hypolipidemic effects, VA may have applications in cardiovascular health by reducing risk factors associated with heart disease, such as high triglyceride and LDL-cholesterol levels4.
VA has been investigated for its anticarcinogenic properties, particularly in the context of breast cancer. It has been shown to inhibit the proliferation of human breast adenocarcinoma cells, indicating a potential role in cancer prevention or therapy79.
In lactating cows, VA is converted to cis-9, trans-11 CLA, which is a beneficial component of milk. Understanding the efficiency of this conversion process is important for enhancing the nutritional value of dairy products5. Additionally, the synthesis of cis-9, trans-11 CLA from VA in lactating women has been confirmed, which has implications for infant nutrition10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: